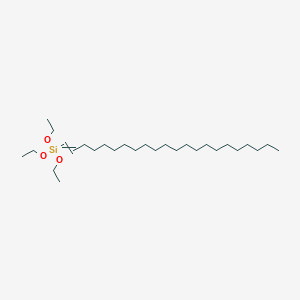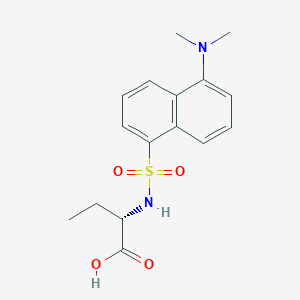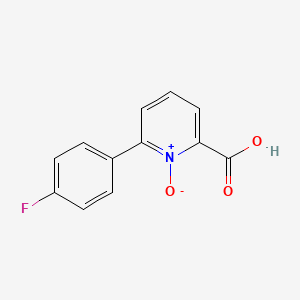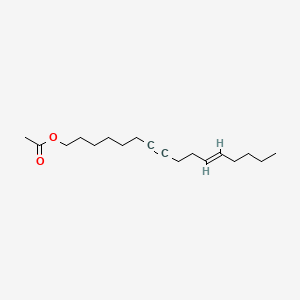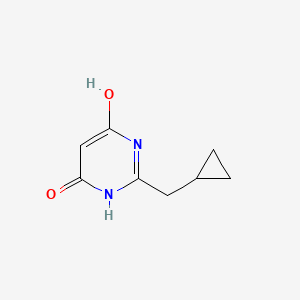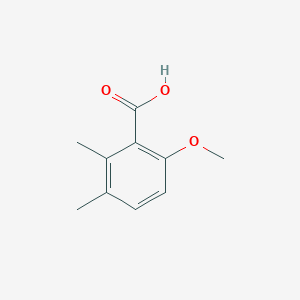
6-Methoxy-2,3-dimethyl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dimethyl-benzoic acid: is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a methoxy group at the sixth position and two methyl groups at the second and third positions, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Methoxylation and Methylation of Benzoic Acid
Starting Material: Benzoic acid
Reagents: Methanol, methyl iodide, sodium hydride
Conditions: The reaction involves the methoxylation of benzoic acid using methanol and sodium hydride, followed by methylation with methyl iodide. The reaction is typically carried out under reflux conditions.
-
Friedel-Crafts Alkylation
Starting Material: 6-Methoxybenzoic acid
Reagents: Methyl chloride, aluminum chloride
Conditions: The Friedel-Crafts alkylation reaction is used to introduce the methyl groups at the second and third positions. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of 6-Methoxy-2,3-dimethyl-benzoic acid typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Oxidation reactions can convert the methyl groups to carboxylic acid groups, resulting in the formation of 6-Methoxy-2,3-dicarboxybenzoic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-Methoxy-2,3-dimethylbenzyl alcohol.
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amine)
Conditions: Substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, nucleophiles
Major Products Formed
Oxidation: 6-Methoxy-2,3-dicarboxybenzoic acid
Reduction: 6-Methoxy-2,3-dimethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the substituting agent used
Scientific Research Applications
Chemistry
Organic Synthesis: 6-Methoxy-2,3-dimethyl-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methoxy and methyl substitutions on the biological activity of aromatic carboxylic acids.
Medicine
Pharmaceuticals: this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial activities.
Industry
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to biological molecules.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxybenzoic acid
- 2,3-Dimethylbenzoic acid
- 3,4-Dimethoxybenzoic acid
Comparison
- 6-Methoxybenzoic acid : Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.
- 2,3-Dimethylbenzoic acid : Lacks the methoxy group, leading to variations in its chemical properties and applications.
- 3,4-Dimethoxybenzoic acid : Contains two methoxy groups but at different positions, affecting its overall reactivity and potential uses.
Uniqueness: : The combination of methoxy and methyl groups in 6-Methoxy-2,3-dimethyl-benzoic acid imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is reflected in its diverse applications and reactivity.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3,(H,11,12) |
InChI Key |
ANHVXQACLPPNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


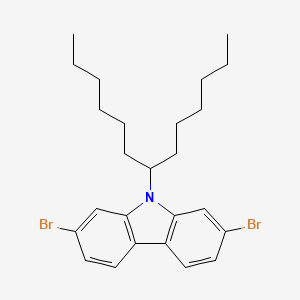
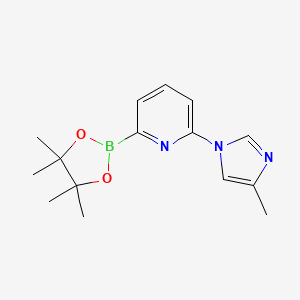
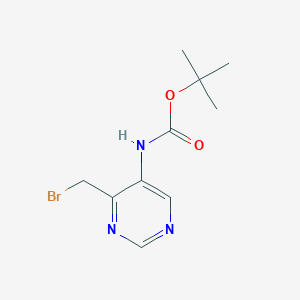

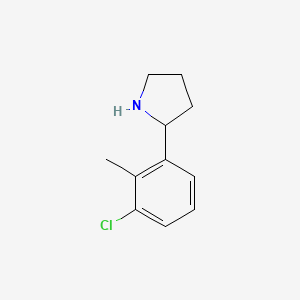
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
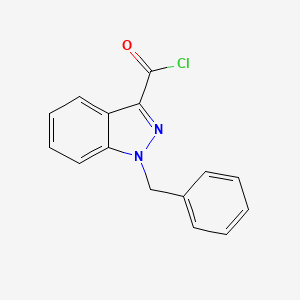

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
